7-Indolineacetic acid

Description

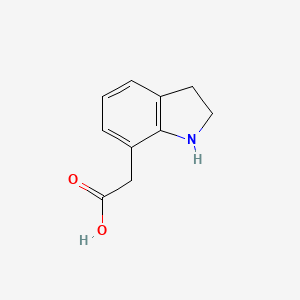

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1H-indol-7-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9(13)6-8-3-1-2-7-4-5-11-10(7)8/h1-3,11H,4-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVDWHQPZHFBJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300054 | |

| Record name | 2,3-dihydro-1h-indol-7-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2580-92-9 | |

| Record name | 7-Indolineacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydro-1h-indol-7-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Indolineacetic Acid and Its Derivatives

Historical and Contemporary Total Synthesis Approaches to 7-Indolineacetic Acid

The total synthesis of 7-indolineacetic acid has been achieved through several distinct pathways, each characterized by its unique set of precursors and reaction conditions. These approaches have been crucial in making this compound and its derivatives available for further study and application.

Strategies Involving Acid-Catalyzed Ring Opening of Indole (B1671886) Precursors for 7-Indolineacetic Acid Formation

One notable strategy for the synthesis of 7-indolineacetic acid involves an acid-catalyzed ring-opening of a complex indole precursor. researchgate.netresearchgate.net Specifically, the synthesis of apo-β-erythroidine utilizes 7-phenacylindoline as a major intermediate. researchgate.netresearchgate.net This intermediate is obtained from 4-phenyl-5-ethoxycarbonyl-1,2-dihydropyrrolo[3,2,1-hi]indole through an interesting acid-catalyzed ring-opening of the indole structure. researchgate.netresearchgate.net This method highlights the utility of leveraging the reactivity of the indole nucleus under acidic conditions to construct the indoline (B122111) framework. The acid-promoted ring-opening of indoles is a known phenomenon in organic chemistry, often leading to the formation of synthetically useful quinolines or other heterocyclic systems. rsc.org In this specific pathway to 7-indolineacetic acid, the controlled ring-opening provides a key building block for subsequent transformations.

Conversion Pathways Utilizing Hydrazoic Acid in 7-Indolineacetic Acid Synthesis

Following the formation of 7-phenacylindoline, its conversion to 7-indolineacetic acid is accomplished through the action of hydrazoic acid (HN₃). researchgate.netresearchgate.net Hydrazoic acid is a versatile reagent in organic synthesis, known for its ability to participate in Schmidt reactions, where it reacts with carbonyl compounds like ketones and carboxylic acids to yield amines or amides with the expulsion of nitrogen gas. wikipedia.org In this context, the reaction of hydrazoic acid with the phenacyl group of 7-phenacylindoline facilitates the formation of the acetic acid moiety at the 7-position of the indoline ring. researchgate.netresearchgate.net Hydrazoic acid is typically generated in situ by the acidification of an azide (B81097) salt, such as sodium azide. wikipedia.orggoogle.com

Development of Novel Synthetic Pathways for 7-Indolineacetic Acid and Analogues

The quest for more efficient and versatile synthetic routes has led to the exploration of novel pathways for producing 7-indolineacetic acid and its analogues. These modern approaches often aim to improve yields, reduce the number of steps, and allow for greater structural diversity in the final products. researchgate.net The development of such pathways can be guided by retrosynthetic analysis and the use of computational tools to predict promising reaction sequences. researchgate.net One area of focus is the functionalization of the indole or indoline ring at the 7-position, which can be challenging. Advances in metal-catalyzed cross-coupling and C-H bond functionalization reactions are providing new tools for the direct introduction of substituents onto the 7-azaindole (B17877) scaffold, which can be conceptually extended to indoline systems. rsc.org

Stereoselective Synthesis and Chiral Resolution of 7-Indolineacetic Acid Isomers

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired biological activity. lcms.cz Therefore, the ability to synthesize specific stereoisomers of 7-indolineacetic acid is of significant interest.

Stereoselective synthesis aims to create a single desired stereoisomer directly. mdpi.comorganic-chemistry.org This can be achieved using chiral catalysts, auxiliaries, or starting materials. beilstein-journals.orgchemistryviews.org For instance, chiral Brønsted acids have been used to catalyze kinetic resolutions, where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted enantiomer in high purity. nih.gov

Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. wikipedia.orgaklectures.com A common method involves reacting the racemic acid with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can be separated by techniques like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Another technique is chiral column chromatography, which utilizes a chiral stationary phase to separate enantiomers. lcms.cz

For 7-indolineacetic acid, which possesses a chiral center if substituted at the α-position of the acetic acid side chain or on the indoline ring, these methods would be crucial for obtaining enantiomerically pure forms for biological evaluation.

Derivatization and Functionalization Strategies for 7-Indolineacetic Acid in Synthetic Chemistry

The chemical modification of 7-indolineacetic acid opens up possibilities for creating a diverse library of related compounds with potentially new or enhanced properties. Derivatization strategies can target different parts of the molecule, including the carboxylic acid group, the indoline nitrogen, and the aromatic ring.

The carboxylic acid moiety is a versatile functional group that can be readily converted into esters, amides, and other derivatives using standard synthetic methods. chemrxiv.org For example, coupling reactions with amines or alcohols, often facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), can be employed to introduce a wide range of substituents. mdpi.com

Functionalization of the indoline ring itself, particularly at positions other than the nitrogen, can be more challenging but offers significant opportunities for structural diversification. bohrium.com Modern synthetic methods, such as transition metal-catalyzed C-H activation and cross-coupling reactions, are increasingly being used for the direct functionalization of heterocyclic compounds. diva-portal.org These techniques could potentially be applied to the 7-indolineacetic acid scaffold to introduce new functional groups onto the benzene (B151609) ring.

Advanced Analytical Techniques for 7 Indolineacetic Acid Characterization

Chromatographic Methodologies for Isolation and Quantification of 7-Indolineacetic Acid

Chromatography is a fundamental technique for separating components within a mixture. openaccessjournals.com The process involves a mobile phase (a solvent or gas) that carries the sample through a stationary phase (a solid or a liquid supported on a solid). openaccessjournals.com Different components travel at different rates depending on their physical and chemical interactions with the two phases, enabling their separation. wikipedia.org For a compound like 7-Indolineacetic acid, both liquid and gas chromatography are employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, prized for its high resolution, accuracy, and efficiency in separating, identifying, and quantifying compounds dissolved in a liquid solution. openaccessjournals.com The technique utilizes high-pressure pumps to pass a liquid mobile phase containing the sample mixture through a column filled with a solid adsorbent material, the stationary phase. wikipedia.org Its adaptability with various detectors, such as UV-visible and mass spectrometry, makes it a versatile tool for analyzing a wide array of substances, including acidic compounds like 7-Indolineacetic acid. openaccessjournals.com

Reversed-phase HPLC (RP-HPLC) is the most prevalent mode of HPLC, accounting for a majority of applications. chromatographyonline.com It employs a non-polar stationary phase (commonly silica (B1680970) modified with C8 or C18 alkyl chains) and a polar mobile phase. wikipedia.orgukessays.com In this setup, analytes are retained primarily through hydrophobic interactions; less polar compounds are retained longer, while more polar compounds elute earlier. ukessays.com

For the analysis of 7-Indolineacetic acid, an acidic compound, RP-HPLC is highly effective. The retention and peak shape can be optimized by adjusting the mobile phase's pH. Acidifying the mobile phase, for instance by adding formic acid or acetic acid, suppresses the ionization of the carboxylic acid group on the molecule. biotage.com This protonation increases the molecule's hydrophobicity, leading to stronger retention on the non-polar stationary phase and resulting in sharper, more symmetrical peaks. biotage.com A study on the analysis of various indole (B1671886) compounds, including the structurally similar isomer Indole-3-acetic acid, successfully used a reverse-phase C18 column with a gradient elution of methanol (B129727) and an aqueous mobile phase containing 0.1% formic acid. mdpi.com This methodology demonstrates a robust framework applicable to the separation and quantification of 7-Indolineacetic acid.

Table 1: Typical RP-HPLC Parameters for Indole Acetic Acid Analysis

| Parameter | Description | Typical Value/Condition | Source |

| Stationary Phase | The solid adsorbent material inside the column. | C18 (Octadecylsilane) bonded silica | mdpi.com |

| Mobile Phase | The liquid that carries the sample through the column. | A gradient of an organic solvent (e.g., Methanol, Acetonitrile) and acidified water (e.g., with 0.1% Formic Acid). | biotage.commdpi.com |

| Detection | The method used to visualize the separated compounds. | Photodiode Array (PDA) Detector (e.g., at 280 nm) or Mass Spectrometry (MS). | mdpi.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 - 1.6 mL/min | mdpi.com |

| Temperature | The operational temperature of the column. | Ambient to 45 °C | mdpi.com |

Beyond reversed-phase techniques, ion chromatography offers powerful alternatives for separating ionizable molecules like 7-Indolineacetic acid. These methods separate molecules based on their ionic interactions with the stationary phase. wikipedia.org

Ion-Exchange Chromatography (IEC) separates molecules based on the strength of their ionic (coulombic) interactions with a charged stationary phase. wikipedia.org For an acidic compound like 7-Indolineacetic acid, which carries a negative charge in its ionized state, Anion-Exchange Chromatography is used. This method employs a positively charged stationary phase that attracts and retains the negatively charged analyte molecules. wikipedia.org The retained molecules are then eluted by changing the pH or increasing the concentration of competing ions in the mobile phase. shodexhplc.com

Ion-Exclusion Chromatography (IEC) is a distinct technique particularly effective for separating weak acids from strong acids or neutral molecules. researchgate.netthermofisher.com The process uses a stationary phase with the same charge as the analyte ions. For organic acids, a cation-exchange resin in the protonated (H+) form is typically used. researchgate.net Strong acids are highly ionized and are repelled by the stationary phase, thus eluting quickly. thermofisher.com Weaker acids like 7-Indolineacetic acid, however, are less ionized and can penetrate the resin beads to varying degrees based on their pKa, allowing for their separation from each other and from neutral compounds that are retained by adsorption mechanisms. researchgate.netthermofisher.com

Gas Chromatography (GC) is a separation technique suited for volatile and semi-volatile compounds. thermofisher.com In GC, a gaseous mobile phase (an inert carrier gas like helium or nitrogen) transports the vaporized sample through a column containing a stationary phase. etamu.edu Separation occurs based on the differential partitioning of compounds between the two phases, which is largely dependent on their boiling points and polarity. thermofisher.com

For non-volatile compounds like 7-Indolineacetic acid, a chemical derivatization step is typically required to increase their volatility before GC analysis. This involves converting the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester derivative. When coupled with a mass spectrometer (MS), GC-MS becomes a powerful tool for both quantification and identification. nist.gov As separated compounds elute from the GC column, they enter the MS, where they are ionized and fragmented. nist.gov The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification by comparing it to spectral libraries. nih.gov This technique provides high accuracy and is widely used in environmental and forensic analysis. nist.gov

Table 2: General Workflow for GC-MS Analysis of 7-Indolineacetic Acid

| Step | Description | Purpose | Source |

| 1. Derivatization | Chemical reaction to convert the analyte into a volatile form (e.g., esterification). | To make the compound suitable for gas-phase analysis. | thermofisher.com |

| 2. Injection | The derivatized sample is injected into the GC and vaporized at high temperature. | To introduce the sample into the carrier gas stream. | etamu.edu |

| 3. Separation | The vaporized sample travels through the GC column, separating based on boiling point and polarity. | To isolate individual components from the mixture. | thermofisher.com |

| 4. Ionization | Eluted compounds enter the mass spectrometer and are bombarded with electrons to create charged fragments. | To generate ions that can be analyzed by the mass spectrometer. | nist.gov |

| 5. Detection | The mass analyzer sorts the ion fragments based on their mass-to-charge ratio (m/z), creating a mass spectrum. | To identify and quantify the compound based on its unique fragmentation pattern. | nist.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for 7-Indolineacetic Acid Analysis

Mass Spectrometry-Based Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the mass and structure of an analyte. nist.gov When coupled with a chromatographic separation method, it offers unparalleled specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the analytical power of mass spectrometry. wikipedia.org The development of robust interfaces like electrospray ionization (ESI) has made LC-MS a routine and indispensable tool, particularly for the analysis of moderately polar molecules, metabolites, and peptides in complex biological samples. nih.gov

For even greater selectivity and structural information, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, a specific ion (the "parent" or "precursor" ion) corresponding to the analyte of interest (e.g., 7-Indolineacetic acid) is selected after chromatographic separation. This ion is then fragmented, and the resulting "daughter" or "product" ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, as it filters out background noise and interference from other compounds in the matrix. mdpi.com

LC-MS/MS is the premier technique for studying drug metabolites. mercodia.comnih.gov It can accurately quantify low levels of 7-Indolineacetic acid and simultaneously identify and quantify its metabolites in biological fluids like plasma or urine. mercodia.com Research analyzing indole compounds in complex samples has demonstrated that LC-MS/MS operating in MRM mode provides unequivocal confirmation and quantification of the target analytes. mdpi.com The combination of chromatographic retention time and specific precursor-to-product ion transitions provides a very high degree of confidence in the identification.

Table 3: Advantages of LC-MS/MS for Metabolite Analysis

| Feature | Description | Benefit for 7-Indolineacetic Acid Analysis | Source |

| High Sensitivity | Ability to detect very low concentrations of an analyte. | Accurate quantification of trace amounts of the parent compound and its metabolites in biological samples. | nih.govmercodia.com |

| High Selectivity | The use of MS/MS (e.g., MRM) allows detection of a specific analyte even in a complex mixture. | Minimizes interference from matrix components, leading to reliable quantification and reducing the need for perfect chromatographic separation. | wikipedia.org |

| Structural Elucidation | Fragmentation patterns provide information about the molecular structure. | Helps in identifying unknown metabolites by analyzing how they break apart compared to the parent compound. | wikipedia.org |

| Broad Applicability | Suitable for a wide range of polar and non-polar compounds. | Can simultaneously analyze 7-Indolineacetic acid (a polar carboxylic acid) and potentially less polar metabolites in a single run. | mdpi.com |

Spectrophotometric and Spectroscopic Methods in 7-Indolineacetic Acid Analysis

Spectrophotometric and spectroscopic techniques are fundamental tools for both the quantitative and qualitative analysis of organic compounds like 7-Indolineacetic acid. These methods rely on the interaction of electromagnetic radiation with the molecule to gain information about its concentration, structure, and the functional groups present.

Spectrophotometric Quantification:

UV-Visible (UV-Vis) spectrophotometry is a widely used method for quantifying compounds in solution. Direct analysis of 7-Indolineacetic acid is possible if it possesses a unique chromophore with sufficient absorbance at a specific wavelength. However, a more common and sensitive approach for indole-containing compounds involves colorimetric assays. This involves reacting the analyte with a specific reagent to produce a new, intensely colored complex that can be easily measured.

A prime example applicable to indole derivatives is the reaction with Salkowski's reagent (a mixture of perchloric acid or sulfuric acid and ferric chloride). The indole nucleus reacts to form a pink-to-red chromophore, whose absorbance is directly proportional to the concentration of the compound. The absorbance of the resulting solution is measured at its wavelength of maximum absorbance (λmax), typically around 530 nm, and the concentration is determined by comparing the reading to a calibration curve prepared from standards.

Table 1: Example Calibration Data for Spectrophotometric Analysis of an Indole Acetic Acid Derivative This table illustrates a typical dataset used to generate a Beer's Law calibration curve for quantifying an indole acetic acid derivative using a colorimetric assay.

| Standard Concentration (µg/mL) | Absorbance at 530 nm |

| 10 | 0.152 |

| 20 | 0.301 |

| 40 | 0.605 |

| 60 | 0.910 |

| 80 | 1.208 |

Spectroscopic Structural Characterization:

While spectrophotometry is used for quantification, spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating the molecular structure.

Infrared (IR) Spectroscopy: This technique identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 7-Indolineacetic acid, IR spectroscopy would confirm the presence of the carboxylic acid (C=O and O-H bonds), the secondary amine of the indoline (B122111) ring (N-H bond), aromatic C-H bonds, and aliphatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For 7-Indolineacetic acid, NMR would show distinct signals for the protons on the aromatic ring, the aliphatic protons of the indoline ring, the methylene (B1212753) protons of the acetic acid group, and the acidic proton.

Table 2: Predicted Spectroscopic Data for 7-Indolineacetic Acid This table presents the theoretical spectroscopic signals expected for 7-Indolineacetic acid based on its known chemical structure. Actual experimental values may vary slightly.

| Technique | Functional Group / Proton Environment | Expected Signal / Chemical Shift |

| IR Spectroscopy | Carboxylic Acid O-H Stretch | Broad band, ~2500-3300 cm⁻¹ |

| Carboxylic Acid C=O Stretch | Strong, sharp band, ~1700-1725 cm⁻¹ | |

| Indoline N-H Stretch | Moderate band, ~3300-3500 cm⁻¹ | |

| Aromatic C-H Stretch | Sharp bands, >3000 cm⁻¹ | |

| Aliphatic C-H Stretch | Sharp bands, <3000 cm⁻¹ | |

| ¹H NMR Spectroscopy | Carboxylic Acid (–COOH) | ~10-12 ppm (singlet) |

| Aromatic (Ar–H) | ~6.5-7.5 ppm (multiplets) | |

| Methylene (–CH₂–COOH) | ~3.6 ppm (singlet) | |

| Indoline (–CH₂–CH₂–NH–) | ~3.0-3.5 ppm (triplets) | |

| Indoline Amine (–NH–) | ~3.5-4.5 ppm (broad singlet) |

Electrochemical Assays for 7-Indolineacetic Acid Detection

Electrochemical assays offer a highly sensitive and selective alternative for the detection and quantification of electroactive molecules like 7-Indolineacetic acid. mdpi.com These methods measure the change in electrical current or potential resulting from the oxidation or reduction of the analyte at an electrode surface. mdpi.com The indoline nucleus is electroactive and can be readily oxidized, making it an excellent target for electrochemical analysis.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. mdpi.comkoreascience.kr The performance of these assays is significantly enhanced by modifying the working electrode with nanomaterials. Materials like graphene, carbon nanotubes, and metallic nanoparticles (e.g., gold or copper) increase the electrode's surface area and catalytic activity, leading to improved signal amplification and lower detection limits. northwestern.eduacs.org

For instance, a sensor for the related compound Indole-3-acetic acid (IAA) was developed using a graphene hydrogel modified glassy carbon electrode (GH/GCE). mdpi.comnih.gov This sensor demonstrated a linear response for IAA over a specific concentration range, allowing for its precise quantification. mdpi.comnih.gov Another approach used a carbon paste electrode modified with an anionic surfactant, which enhanced the accumulation of cationic IAA at the electrode surface, thereby increasing the oxidation peak current and improving sensitivity. koreascience.kr Such methods, which rely on the electrochemical oxidation of the indole ring, could be readily adapted for the analysis of 7-Indolineacetic acid.

Table 3: Performance of Various Electrochemical Sensors for the Detection of Indole-3-Acetic Acid (IAA) This table summarizes the analytical performance of different modified electrodes used for the detection of IAA, a structural analogue of 7-Indolineacetic acid. These results demonstrate the potential of electrochemical methods for sensitive analysis.

| Electrode Modification | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

| Graphene Hydrogel (GH) | Linear Sweep Voltammetry (LSV) | 4 - 200 | 1.42 | mdpi.comnih.gov |

| Poly(L-Proline) NPs / Carbon Dots / MWCNTs | Linear Sweep Voltammetry (LSV) | 0.05 - 25 | 0.007 | mdpi.com |

| AuNPs / 3D-Reduced Graphene Oxide | Amperometry | 0.25 - 120 | 0.15 | northwestern.edu |

| Carbon Paste Electrode / SDS | Square Wave Voltammetry (SWV) | 0.05 - 2.0 | 0.02 | koreascience.kr |

| Pencil-Lead Graphite / SDS | Square Wave Voltammetry (SWV) | 0.5 - 10 | 0.14 | researchgate.nettubitak.gov.tr |

Derivatization Strategies in 7 Indolineacetic Acid Research

Chemical Derivatization for Enhanced Detection and Separation of 7-Indolineacetic Acid

Chemical derivatization serves two primary purposes: to improve chromatographic behavior and to enhance detector response. libretexts.org For 7-Indolineacetic acid, derivatization can convert the polar analyte into a more hydrophobic product, making it better suited for reversed-phase HPLC. Crucially, by attaching a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group), the detectability of the molecule can be dramatically increased, allowing for quantification at very low concentrations. thermofisher.commdpi.com These modifications can be performed either before the sample is injected into the chromatograph (pre-column) or after the compound has been separated on the column but before it reaches the detector (post-column).

Pre-column derivatization is the most common approach, where the chemical reaction is completed before the analysis begins. This method offers flexibility in reaction conditions and can remove excess reagent before injection, preventing interference with the chromatogram.

For 7-Indolineacetic acid, a two-pronged approach is necessary to derivatize both the secondary amine and the carboxylic acid functional groups. The secondary amine of the indoline (B122111) ring is analogous to that in secondary amino acids like proline. Such amines are not reactive with o-phthalaldehyde (B127526) (OPA), a popular reagent for primary amines. sci-hub.boxnih.gov Therefore, a two-step derivatization is often employed:

Primary amines in the sample are first reacted with OPA.

A second reagent, typically 9-fluorenylmethyl chloroformate (FMOC-Cl), is then added to react with secondary amines like the one in the indoline ring. actascientific.comdss.go.thtandfonline.com This sequential reaction scheme allows for the comprehensive analysis of both primary and secondary amine-containing compounds in a single run. nih.gov

Simultaneously or separately, the carboxylic acid group can be targeted. Derivatization of this group is essential for improving retention in reversed-phase chromatography and for attaching a label for sensitive detection. libretexts.org Common strategies involve esterification using reagents like p-bromophenacyl bromide (BPB) in the presence of a catalyst, or activation with a carbodiimide (B86325) followed by reaction with a fluorescent amine. libretexts.orgnih.gov

In post-column derivatization, the analyte is separated in its native form and then mixed with a reagent in a reaction coil situated between the column exit and the detector. This technique is advantageous because it avoids the formation of multiple derivative products from a single analyte and is easily automated. dss.go.th However, it can lead to band broadening, which may reduce separation efficiency, and the choice of reagents is limited by the need for rapid reactions compatible with the mobile phase. dss.go.th

For carboxylic acids, post-column methods can be employed. For instance, cannabinoids, which exist as carboxylic acids in the plant, can be analyzed using a post-column reaction with Fast Blue Salt reagent under basic conditions to form colored products suitable for visible detection. chromatographyonline.com While not directly a method for 7-Indolineacetic acid, it illustrates the principle of post-column reaction for acidic compounds.

| Derivatization Approach | Description | Advantages | Disadvantages | Applicability to 7-Indolineacetic Acid |

| Pre-Column | Analyte is chemically modified before injection into the HPLC system. actascientific.com | Wide choice of reagents and reaction conditions; excess reagent can be removed. thermofisher.com | Can be more time-consuming; may form multiple derivative products. | Highly applicable for both the secondary amine (with FMOC-Cl) and carboxylic acid groups. libretexts.orgdss.go.th |

| Post-Column | Derivatization occurs after separation on the column and before detection. dss.go.th | Easily automated; avoids multiple derivative peaks. dss.go.th | Can cause band broadening; limited reagent choice; higher reagent consumption. dss.go.th | Less common, but potentially useful if a suitable rapid reaction for the indoline or carboxyl moiety is available. |

Specific Reagents and Reaction Mechanisms for 7-Indolineacetic Acid Derivatization

The dual functionality of 7-Indolineacetic acid allows for a variety of specific derivatization reactions.

For the Secondary Amine (Indoline Ring):

9-fluorenylmethyl chloroformate (FMOC-Cl): This is a widely used reagent that reacts with both primary and secondary amines to form highly fluorescent and UV-active derivatives. thermofisher.comsci-hub.box The reaction occurs under mild, slightly alkaline conditions, where the chloride is displaced by the amine nitrogen to form a stable carbamate (B1207046) linkage. This is the preferred method for derivatizing the indoline nitrogen. actascientific.com

2-Naphthalenesulfonyl chloride (NSCl): This reagent reacts with secondary amines, such as those in the antibiotic spectinomycin, to form stable sulfonamide derivatives that can be detected by UV absorbance at 254 nm. nih.gov This provides an alternative to FMOC-Cl for UV-based detection.

4-chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with secondary amines under heated, alkaline conditions (pH ~11) to yield intensely fluorescent derivatives, enabling sensitive detection. mdpi.com

For the Carboxylic Acid Group:

Fluorescent Alkyl Halides: Reagents like p-bromophenacyl bromide (BPB) or 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) react with the carboxylate anion to form fluorescent esters. libretexts.orgthermofisher.com These reactions often require a catalyst, such as a crown ether, to facilitate the reaction in a non-aqueous solvent. libretexts.org

Carbodiimide-Mediated Coupling: Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are used to activate the carboxylic acid. nih.gov The activated intermediate can then react with a highly fluorescent amine or hydrazine (B178648) (e.g., dansyl hydrazine, EDANS) to form a stable, fluorescent amide. nih.govnih.gov This is a versatile and common method for labeling carboxylic acids.

Diazomethane and Analogs: These reagents convert carboxylic acids into methyl esters, which is particularly useful for subsequent analysis by Gas Chromatography (GC) by increasing volatility. For LC-MS analysis of the related indole-3-acetic acid, methylation has been shown to significantly enhance signal strength. nih.gov

For the Indole (B1671886) Moiety (if dehydrogenated from Indoline):

p-dimethylaminocinnamaldehyde (DMACA): This reagent reacts specifically with the indole ring structure to form a colored conjugate, which can be detected by visible spectrophotometry or used as a UV signature in LC-MS analysis. nih.gov This would be applicable if analytical studies involve the oxidation of the indoline ring to an indole.

Derivatization for Chiral Separation of 7-Indolineacetic Acid Enantiomers

7-Indolineacetic acid contains a chiral center at the 7-position of the indoline ring. As enantiomers (non-superimposable mirror images) of a drug can have vastly different pharmacological effects, their separation and quantification are critical. crystalpharmatech.commdpi.com While direct separation on a chiral stationary phase (CSP) is possible, an alternative and widely used technique is indirect separation via derivatization.

This method involves reacting the racemic mixture of 7-Indolineacetic acid with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on standard, non-chiral HPLC columns (e.g., C18). crystalpharmatech.com

For the carboxylic acid moiety of 7-Indolineacetic acid, a variety of chiral amines containing fluorophores are available. These reagents not only enable chiral separation but also provide the high sensitivity of fluorescence detection. The reaction forms stable diastereomeric amides, which are then resolved chromatographically.

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Principle | Reference |

| (S)-Anabasine | Carboxylic Acid | Forms diastereomeric amides, enabling separation and enhancing MS detection. | nih.govresearchgate.net |

| (+)- and (-)-4-(Aminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,1,3-benzoxadiazole (D- and L-ABD-APy) | Carboxylic Acid | Forms highly fluorescent diastereomeric amides for HPLC-FLD. | rsc.org |

| (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitro-phenyl)piperazine (APy-PPZ) | Carboxylic Acid | Reacts to form diastereomers for enantiospecific determination. | researchgate.net |

| 1-(9-fluorenyl)ethyl chloroformate (FLEC) | Secondary Amine | Chiral version of FMOC-Cl; reacts with the indoline nitrogen to form diastereomeric carbamates. | tandfonline.com |

Biochemical Pathways and Biological Interactions Involving Indolineacetic Acids

Enzymatic Metabolism of Indolineacetic Acid Derivatives

The levels of active auxins within plant tissues are precisely regulated through a balance of biosynthesis, catabolism, and transport. This regulation is crucial for normal plant growth and development.

Indole-3-acetic acid (IAA) is the most abundant and well-studied natural auxin. wikipedia.orgnih.gov Plants can synthesize IAA through several independent pathways, most of which originate from the amino acid tryptophan, although tryptophan-independent pathways also exist. frontiersin.orgnih.gov The tryptophan-dependent pathways are generally considered dominant in plants. nih.gov

Key biosynthetic pathways in plants and microorganisms include:

The Indole-3-pyruvic acid (IPyA) pathway: This is considered a major pathway for IAA biosynthesis in plants and is also found in a wide range of bacteria. frontiersin.org It involves the transamination of tryptophan to IPyA, which is then converted to IAA.

The Indole-3-acetamide (B105759) (IAM) pathway: This is the best-characterized pathway in bacteria and involves two steps. Tryptophan is first converted to IAM by the enzyme tryptophan-2-monooxygenase, and IAM is then hydrolyzed to IAA. researchgate.net This pathway is also utilized by plants, where IAM can be converted to IAA by a specific hydrolase called AMI1. researchgate.net

The Indole-3-acetonitrile (B3204565) (IAN) pathway: In this pathway, tryptophan is converted to IAN, which is then hydrolyzed by nitrilase enzymes to produce IAA.

The following table summarizes the primary IAA biosynthetic pathways.

| Pathway Name | Precursor | Key Intermediate(s) | Organism Type | Citation |

| Indole-3-pyruvic acid (IPyA) | Tryptophan | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Plants, Bacteria | frontiersin.org |

| Indole-3-acetamide (IAM) | Tryptophan | Indole-3-acetamide | Bacteria, Plants | researchgate.net |

| Indole-3-acetonitrile (IAN) | Tryptophan | Indole-3-acetaldoxime, Indole-3-acetonitrile | Plants, Bacteria |

IAA levels are also controlled through catabolism, which involves both irreversible degradation and reversible conjugation. nih.gov IAA can be conjugated to amino acids and sugars, forming compounds that are considered storage or transport forms. nih.gov These conjugates can be hydrolyzed to release free, active IAA when needed. nih.gov For example, indole-3-acetic acid-aspartic acid is a conjugated form that has been shown to be biologically active, promoting disease development in certain plant-pathogen interactions. cymitquimica.com

A primary route for the irreversible degradation and deactivation of IAA is through oxidation. nih.gov In higher plants such as Zea mays (corn), IAA is enzymatically oxidized to oxindole-3-acetic acid. nih.gov This product is also referred to as 2-oxo-3-indolineacetic acid. vulcanchem.comCurrent time information in Bangalore, IN. The enzyme responsible is soluble, heat-labile, and requires oxygen for its activity. nih.gov This oxidative step represents a critical mechanism for maintaining auxin homeostasis by removing excess active hormone. nih.gov

Furthermore, peroxidases like horseradish peroxidase can oxidize IAA, leading to the formation of cytotoxic species such as 3-methylene-2-oxindole. wikipedia.org The oxidation of IAA to 2-oxoindole-3-acetic acid (oxIAA) is a recognized catabolic reaction that renders the hormone inactive. nih.gov This irreversible oxidation can also happen to IAA conjugates, representing a final metabolic fate for these molecules. nih.gov

Peroxisomes, which are single-membrane-bound organelles, play a crucial role in the metabolism of certain indoleacetic acid analogues. frontiersin.orgacs.org A key function of peroxisomes in auxin homeostasis is the conversion of indole-3-butyric acid (IBA) into the primary active auxin, IAA. frontiersin.orgpcbiochemres.com This conversion process occurs through a series of reactions analogous to the β-oxidation of fatty acids. nih.govpcbiochemres.com

Role in Plant Physiology and Development (Contextualizing 7-Indolineacetic Acid)

One of the most well-documented roles of auxins is the promotion of root system development. frontiersin.org IAA and other auxins stimulate the formation of lateral and adventitious roots. nih.govopenmedicinalchemistryjournal.com The concentration of auxin is critical; for example, while it promotes cell elongation in shoots, it can inhibit elongation in roots, a differential response that is key to processes like gravitropism. wur.nl Bacteria that produce IAA can enhance the root development of host plants; canola seedlings treated with an IAA-producing bacterium showed primary roots that were 35-50% longer than those of untreated plants or those treated with an IAA-deficient mutant. mdpi.com

The biological activity of indoleacetic acid can be significantly altered by substitutions on the indole (B1671886) ring. researchgate.net This has led to the development of numerous synthetic auxins used in agriculture and horticulture. openmedicinalchemistryjournal.com The position and nature of the substituent can determine whether a compound acts as a potent auxin, a weak auxin, or even an anti-auxin that counteracts the effects of natural hormones. For instance, while many chlorinated indole-3-acetic acid derivatives show strong rooting-promoting action, compounds like 4,7-dichloroindole-3-acetic acid and 5,7-dichloroindole-3-acetic acid have been reported to possess anti-auxin activity. oregonstate.edu This highlights how modifications at positions like the 7-position of the indole ring can dramatically change the molecule's physiological effect.

The table below provides examples of IAA analogues and their recognized roles in plant development.

| Compound Name | Type | Primary Role/Activity | Citation |

| Indole-3-acetic acid (IAA) | Natural Auxin | Regulates cell elongation, division; promotes root formation. | wikipedia.orgnih.gov |

| Indole-3-butyric acid (IBA) | Natural Auxin | Converted to IAA in peroxisomes; widely used to promote rooting. | nih.govfrontiersin.orgopenmedicinalchemistryjournal.com |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Natural Auxin | A potent natural auxin found in some plants, e.g., legumes. | researchgate.net |

| Phenylacetic acid (PAA) | Natural Auxin | A widespread natural auxin with a role in growth and development. | nih.gov |

| 5,7-dichloroindole-3-acetic acid | Synthetic Analogue | Reported to have anti-auxin activity. | oregonstate.edu |

| (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid | Synthetic Analogue | An example of a 7-substituted indole-3-acetic acid derivative. | frontiersin.org |

At the molecular level, auxins like IAA exert their effects by triggering a complex signal transduction pathway. The core of this pathway involves three main protein families: the TIR1/AFB F-box proteins (auxin receptors), the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors. nih.govresearchgate.net In the absence of auxin, Aux/IAA proteins bind to ARF proteins, repressing the transcription of auxin-responsive genes. researchgate.net

When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and an Aux/IAA protein. researchgate.net This binding targets the Aux/IAA repressor for degradation via the ubiquitin-proteasome system. wikipedia.org The removal of the repressor allows the ARF transcription factor to activate or repress the expression of hundreds of downstream genes, leading to the various physiological responses associated with auxin, such as cell growth. wikipedia.org

Different IAA analogues can modulate this system with varying efficiencies. The specific combination of TIR1/AFB, Aux/IAA, and ARF proteins provides a framework for highly specific, context-dependent responses to auxin signals. researchgate.net For example, specific proteins like IAA7 and IAA17 are known Aux/IAA repressors that interact with ARF6 and ARF8 to regulate gene expression. Furthermore, auxin conjugates, such as IAA-Asp, were once thought to be merely inactive waste products but are now understood to be biologically active molecules that can be hijacked by pathogens to modulate host gene expression and promote disease. cymitquimica.com This demonstrates that modifications to the basic IAA structure, whether through natural conjugation or synthetic chemistry, provide a diverse set of tools that can finely tune the fundamental molecular mechanisms of plant life. cymitquimica.com

Interactions of Indoleacetic Acids in Plant-Microorganism Systems

Indole-3-acetic acid (IAA) is a pivotal phytohormone that modulates plant growth and development. nih.gov A vast number of bacterial species, including those that promote plant growth and those that are pathogenic, have the capability to synthesize IAA. nih.govresearchgate.net This microbial production of IAA is a key factor in the complex interactions between plants and microorganisms. bohrium.com Bacteria utilize IAA as a component of their strategy to colonize plants, which can involve stimulating plant growth (phytostimulation) or bypassing the plant's natural defense mechanisms. bohrium.comoup.com

The synthesis of IAA by bacteria primarily occurs through several pathways using tryptophan as a precursor. bohrium.comscispace.com The main routes are the indole-3-pyruvic acid (IPyA) pathway, the indole-3-acetamide (IAM) pathway, and the indole-3-acetonitrile pathway. researchgate.netscispace.com The IPyA pathway, once thought to be exclusive to plants, has been identified in a wide range of bacteria, including beneficial species like Rhizobium and Azospirillum. oup.com The IAM pathway is particularly well-characterized in bacteria and involves two key enzymes: tryptophan-2-monooxygenase (IaaM) and IAM hydrolase (IaaH). oup.comresearchgate.net

The IAA secreted by rhizobacteria can significantly alter the plant's endogenous auxin pool, thereby influencing various developmental processes. jksus.org A primary effect of bacterial IAA is on the plant's root system, where it can increase root surface area and length, enhancing the plant's ability to access soil nutrients. jksus.orgmdpi.com This process also benefits the bacteria, as the loosening of plant cell walls by IAA can increase root exudates, which provide nutrients for the microbes. jksus.org

In symbiotic relationships, such as that between legumes and rhizobia, IAA plays a crucial role. oup.com The production of IAA by root nodule bacteria is considered a significant aspect of the symbiosis. researchgate.net Plant growth-promoting rhizobacteria (PGPR) that produce IAA can enhance nodule formation and nitrogen fixation. oup.com The interaction is finely balanced, as high concentrations of IAA can sometimes inhibit plant growth, a process that is often linked to the production of ethylene (B1197577). oup.com However, some bacteria also produce ACC deaminase, an enzyme that can lower plant ethylene levels, thereby working in concert with IAA to promote plant growth. oup.com The amount of IAA produced by rhizobia can be influenced by compounds like flavonoids and phenolic acids released by the plant into the rhizosphere. mdpi.com

Exploration of Other Biological Activities of Indolineacetic Acid Derivatives

Research into Neurobiological Effects, e.g., Anticonvulsive Activity of Indolineacetic Acid Analogues

Derivatives of indoline (B122111) and the structurally related indole nucleus have been a subject of significant research in the search for novel therapeutic agents, particularly for neurological disorders. Studies have focused on synthesizing and evaluating analogues for their potential anticonvulsant properties. The development of new antiepileptic drugs remains a critical area of research due to the limitations and side effects of current medications. nih.gov

Research has shown that various N-substituted indole derivatives, such as novel Mannich bases, exhibit significant anticonvulsant activity when tested in models like the maximum electroshock (MES) induced convulsions method. In one study, several synthesized Mannich bases of indole demonstrated notable activity, with some compounds showing effects comparable to the standard drug phenytoin.

Similarly, isatin (B1672199) (1H-indole-2,3-dione), a core structure related to indoline, has been used to generate derivatives with promising anticonvulsant profiles. nih.gov A series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives were synthesized and showed favorable protection in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice, with high safety levels in neurotoxicity tests. nih.gov Specifically, methoxylated derivatives demonstrated significant anti-seizure activity in the MES model. nih.gov

Further investigations into N-substituted-1,3-isoindolinedione derivatives, which can be considered analogues, aimed to define the impact of N-substitution on anticonvulsant activity. nih.gov These compounds were evaluated using the subcutaneous pentylenetetrazole (s.c. PTZ) seizure threshold test. nih.gov Several compounds in this series showed good anticonvulsant activity, with some exhibiting 100% protection against convulsions at the tested doses. nih.gov One derivative, 3-(p-chlorophenyl)-4-(1,3-dioxo-2,3-dihydro-1H-2-isoindolyl)butanoic acid, emerged as a particularly potent compound. nih.gov The existence of a patent for an indolineacetic acid possessing anticonvulsive activity further underscores the interest in this specific chemical scaffold. datapdf.com

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| Mannich Bases of Indole | Maximal Electroshock (MES) | Compounds A3, A7, and A8 showed maximum anticonvulsant activity. | |

| Isatin-based Phenylbenzamides | MES and Pentylenetetrazole (PTZ) | Methoxylated derivatives (4j, 4k, 4l) showed significant anti-seizure activity in the MES model. Compound 4k was most active in the PTZ model. | nih.gov |

| N-substituted-1,3-isoindolinediones | Subcutaneous Pentylenetetrazole (s.c. PTZ) | Compounds 4, 6, and 11 exhibited 100% protection. Compound 11 was found to be 20 times more active than the control drug, valproate. | nih.gov |

| 6,8-halo-substituted triazino-indoles | Maximal Electroshock (MES) | Compound 5i showed protection against seizures at a low dose (30 mg/kg). | nih.gov |

Investigation of Indolineacetic Acid Derivatives in Relation to Metabolic Pathways (General Biochemical Context)

The investigation of indolineacetic acid derivatives extends into their interactions with fundamental metabolic pathways. sajaa.co.za Metabolism encompasses the enzyme-mediated chemical reactions essential for converting nutritive material into cellular components and energy. sajaa.co.za Derivatives of indole, the parent aromatic structure of indoline, are known to interact with key enzymes in amino acid metabolism.

A significant area of research involves the metabolic pathway of tryptophan, an essential amino acid. researchgate.netnih.gov Two key enzymes in this pathway, Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), are responsible for the initial and rate-limiting step of kynurenine (B1673888) pathway metabolism. nih.gov These enzymes have become targets for therapeutic intervention. Research has led to the synthesis and evaluation of various indole-2-carboxylic acid derivatives as inhibitors of both IDO1 and TDO. nih.gov In one study, a series of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors, with compound 9o-1 showing IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov This demonstrates a direct interaction of an indoleacetic acid analogue with a critical enzymatic step in a major human metabolic pathway.

Furthermore, the metabolism of indole-3-acetic acid (IAA) itself has been studied, revealing pathways that lead to derivatives structurally related to indoline. In Arabidopsis, IAA is metabolized into compounds such as oxindole-3-acetic acid (OxIAA). nih.gov This oxidation represents a fundamental biochemical transformation. OxIAA is an indolinone derivative, highlighting a direct metabolic link between the indole and indoline scaffolds. At low concentrations, most IAA is metabolized via this OxIAA pathway. nih.gov

Advanced Research Directions and Future Perspectives for 7 Indolineacetic Acid

Computational Chemistry and Molecular Modeling of 7-Indolineacetic Acid Interactions

Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding molecular interactions at an atomic level. For 7-Indolineacetic acid, these in silico approaches offer a powerful, resource-efficient way to predict its behavior and guide wet-lab experimentation. The primary goal is to elucidate how the structural modifications of the indoline (B122111) ring, compared to the indole (B1671886) ring of IAA, affect its interaction with key proteins in the auxin signaling pathway.

Key research efforts in this area focus on modeling the interaction of 7-Indolineacetic acid with auxin receptors, such as the TIR1/AFB F-box proteins. nih.govpnas.org Molecular docking simulations can predict the binding affinity and orientation of 7-Indolineacetic acid within the receptor's binding pocket. nih.gov These studies can reveal crucial details about the intermolecular forces at play, such as hydrogen bonds and van der Waals interactions, which are essential for stabilizing the ligand-receptor complex. mdpi.com By comparing the docking scores and interaction patterns of 7-Indolineacetic acid with those of IAA and other synthetic auxins, researchers can generate hypotheses about its relative biological activity. plos.org

Molecular dynamics (MD) simulations provide a more dynamic view, allowing scientists to observe the conformational changes in both the ligand and the receptor over time. nih.gov This can help to understand how 7-Indolineacetic acid might induce or stabilize the specific receptor conformation required to bind to Aux/IAA corepressor proteins, an event that triggers the degradation of the repressor and initiates auxin-responsive gene expression. nih.govplos.org These simulations can elucidate the role of specific amino acid residues within the binding pocket, identifying "hot spots" that are critical for the interaction. nih.gov

Table 1: Computational Approaches for Studying 7-Indolineacetic Acid Interactions

| Computational Method | Objective | Key Insights Gained |

|---|---|---|

| Molecular Docking | Predict the preferred binding orientation and affinity of 7-Indolineacetic acid to auxin receptors (e.g., TIR1). | - Binding energy scores- Identification of key interacting amino acid residues- Comparison of binding modes with IAA |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior and stability of the 7-Indolineacetic acid-receptor complex over time. | - Conformational changes in the receptor upon binding- Stability of intermolecular interactions- Free energy of binding calculations |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provide a highly accurate description of the electronic structure of the binding site. | - Detailed analysis of bond formation/breaking- Accurate charge distribution- Refined interaction energies |

| Interaction Fingerprinting | Characterize and compare the patterns of protein-ligand interactions across different auxin analogs. | - Classification of binding modes- Identification of structure-activity relationships (SAR)- High-throughput virtual screening of potential new analogs |

Targeted Synthesis of 7-Indolineacetic Acid Analogues for Mechanistic Elucidation

The targeted chemical synthesis of analogues derived from 7-Indolineacetic acid is a cornerstone for experimentally validating computational predictions and for probing its biological function. By systematically modifying the structure of 7-Indolineacetic acid, researchers can create molecular tools designed to answer specific questions about auxin transport, metabolism, and signaling.

One powerful strategy involves the synthesis of fluorescently tagged 7-Indolineacetic acid analogues. pnas.org By attaching a fluorophore like 7-nitro-2,1,3-benzoxadiazole (NBD) to the indoline scaffold, scientists can create probes to visualize the compound's movement and subcellular localization in living plant tissues. pnas.orgmdpi.com This approach has been successfully used with other auxins to show their association with specific cellular compartments like the endoplasmic reticulum and to track their cell-to-cell transport via influx and efflux carriers. nih.govmdpi.com Such analogues of 7-Indolineacetic acid could clarify whether its transport characteristics differ from IAA, potentially explaining any unique physiological effects.

Another critical area is the synthesis of isotopically labeled analogues, for instance, using deuterium (B1214612) (d4). vulcanchem.com These "heavy" versions of 7-Indolineacetic acid are invaluable for metabolic studies. When introduced into a biological system, they can be tracked and distinguished from the endogenous pool of auxins using mass spectrometry. This allows for precise quantification of uptake, transport, and conversion to other metabolites, providing a clear picture of its metabolic fate.

Furthermore, the synthesis of a library of derivatives with varied functional groups on the indoline ring or the acetic acid side chain can help to establish detailed structure-activity relationships (SAR). researchgate.net By testing the biological activity of these analogues in various bioassays, researchers can determine which parts of the molecule are essential for receptor binding and physiological response.

Table 2: Strategies for Synthesizing 7-Indolineacetic Acid Analogues

| Analogue Type | Purpose | Example Modification | Research Application |

|---|---|---|---|

| Fluorescent Probes | Visualize subcellular localization and transport pathways. | Conjugation with a fluorophore (e.g., NBD). | Live-cell imaging to track movement between cells and accumulation in organelles. pnas.orgmdpi.com |

| Isotopically Labeled Analogues | Trace metabolic pathways and quantify flux. | Incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). | Mass spectrometry-based metabolomics to follow the conversion and degradation of the compound. |

| Photoaffinity Labels | Identify and isolate binding proteins/receptors. | Introduction of a photoreactive group (e.g., azido). | Covalently linking the analogue to its receptor upon UV irradiation for subsequent identification. |

| Structure-Activity Relationship (SAR) Library | Determine the chemical features required for biological activity. | Systematic alteration of substituents on the aromatic ring and side chain. | Bioassays to correlate specific structural changes with changes in root growth, gene expression, etc. |

Integration of Multi-Omics Approaches in 7-Indolineacetic Acid Studies

To fully comprehend the biological impact of 7-Indolineacetic acid, a systems-level perspective is required. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by this compound within a plant. nih.gov This multi-omics approach can uncover novel pathways and regulatory networks affected by 7-Indolineacetic acid that might be missed by single-gene or single-protein studies. premierscience.com

Transcriptomics: Using RNA-sequencing (RNA-Seq), researchers can obtain a comprehensive snapshot of all the genes that are switched on or off in response to treatment with 7-Indolineacetic acid. This can identify specific auxin-responsive genes, transcription factors, and other signaling components that are uniquely regulated by this analogue. nih.gov Comparing this transcriptional signature to that of IAA can reveal both overlapping and distinct downstream effects.

Proteomics: Quantitative proteomics, often using mass spectrometry, allows for the large-scale analysis of protein abundance. frontlinegenomics.com This can reveal changes in the levels of key proteins involved in the auxin signaling pathway (e.g., receptors, repressors) and other cellular machinery in response to 7-Indolineacetic acid. It provides a functional readout that is complementary to transcriptomic data.

Metabolomics: This field focuses on the global analysis of small molecules (metabolites) in a cell or tissue. nih.gov By applying metabolomic techniques, scientists can see how 7-Indolineacetic acid alters the plant's metabolic profile. This includes not only the direct metabolism of the compound itself but also its downstream effects on other metabolic pathways, such as the production of other hormones, amino acids, or secondary metabolites. wur.nl

Integrative Analysis: The true power of this approach lies in the integration of these different data layers. For example, an observed change in the transcription of a gene (transcriptomics) can be correlated with a change in the abundance of its corresponding protein (proteomics) and a subsequent alteration in a metabolic pathway (metabolomics). This allows for the construction of comprehensive models of the molecular networks that 7-Indolineacetic acid modulates.

Table 3: Multi-Omics Approaches in 7-Indolineacetic Acid Research

| Omics Discipline | Technology | Research Question | Expected Outcome |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Which genes are differentially expressed in response to 7-Indolineacetic acid? | Identification of responsive genes and pathways; comparison of gene expression profiles with IAA. nih.gov |

| Proteomics | Mass Spectrometry (LC-MS/MS) | How does the cellular proteome change after treatment with 7-Indolineacetic acid? | Quantification of protein abundance changes, including key signaling components. frontlinegenomics.com |

| Metabolomics | Mass Spectrometry (GC-MS, LC-MS), NMR | What is the metabolic fate of 7-Indolineacetic acid and its impact on the plant metabolome? | Tracing metabolic pathways, identifying conjugation products, and discovering downstream metabolic shifts. wur.nl |

| Integrative Omics | Computational Biology, Systems Biology | How do the genomic, transcriptomic, proteomic, and metabolomic changes interrelate to produce a physiological response? | Construction of regulatory network models and a holistic understanding of the compound's mode of action. premierscience.com |

Q & A

Q. What are the recommended methods for synthesizing and characterizing 7-Indolineacetic acid in laboratory settings?

Methodological Answer:

- Synthesis: Use regioselective indole functionalization (e.g., Friedel-Crafts alkylation) under controlled pH and temperature conditions. Include step-by-step protocols for reaction optimization, such as varying catalysts (e.g., Lewis acids) and solvent systems (e.g., dichloromethane or acetonitrile) .

- Characterization: Employ ¹H/¹³C NMR to confirm regiochemistry at the 7-position, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular weight verification. Provide full spectral data in supplementary materials for reproducibility .

Q. How can researchers validate the stability of 7-Indolineacetic acid under varying experimental conditions?

Methodological Answer:

- Conduct accelerated stability studies using:

- Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on the biological activity of 7-Indolineacetic acid across cell lines?

Methodological Answer:

- Hypothesis-driven approach: Compare activity in cell lines with varying expression levels of indoleamine 2,3-dioxygenase (IDO), a potential enzymatic target. Use CRISPR-knockout models to isolate IDO-dependent effects .

- Data normalization: Apply mixed-effects models to account for clustered data (e.g., technical replicates within cell culture batches) and report intraclass correlation coefficients (ICCs) .

- Cross-validation: Pair in vitro assays with in vivo zebrafish or murine models to confirm dose-response relationships .

Q. What advanced analytical strategies are recommended for detecting 7-Indolineacetic acid in complex biological matrices?

Methodological Answer:

- Sample preparation: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference. Validate recovery rates (≥80%) via spiked plasma/serum samples .

- Detection: Deploy UHPLC-QTOF-MS for high-resolution quantification. Include isotopic internal standards (e.g., deuterated analogs) to correct for ion suppression .

- Data analysis: Apply multivariate statistics (e.g., PCA or PLS-DA) to differentiate metabolite profiles in treated vs. control groups .

Experimental Design and Data Interpretation

Q. How can researchers address low reproducibility in 7-Indolineacetic acid bioassay results?

Methodological Answer:

- Standardization: Pre-treat cell lines with uniform serum-free media for 24 hours to minimize batch variability. Document passage numbers and mycoplasma testing .

- Blinded analysis: Assign independent researchers to prepare drug stocks and perform assays to eliminate observer bias .

- Metadata reporting: Include detailed protocols for cell viability assays (e.g., MTT vs. ATP-based luminescence) in supplementary materials .

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of 7-Indolineacetic acid in neuropharmacological studies?

Methodological Answer:

- Non-linear regression: Fit sigmoidal curves (Hill equation) to calculate EC₅₀ values. Report 95% confidence intervals and goodness-of-fit metrics (R²) .

- Outlier handling: Use Grubbs’ test or robust regression (e.g., Huber loss) to identify and exclude biologically implausible data points .

- Power analysis: Predefine sample sizes (n ≥ 6 per group) to achieve ≥80% power for detecting ≥30% effect sizes .

Methodological Resources and Reporting Standards

Q. How should researchers structure the "Methods" section to ensure reproducibility of 7-Indolineacetic acid studies?

- Essential details:

- Supplementary data: Deposit raw spectral files, crystallographic data (if available), and assay datasets in public repositories (e.g., Zenodo) .

Q. What are the best practices for integrating contradictory findings into a meta-analysis of 7-Indolineacetic acid research?

- Inclusion criteria: Define strict eligibility rules (e.g., peer-reviewed studies with ≥3 biological replicates) to minimize bias .

- Heterogeneity assessment: Calculate I² statistics to quantify variability across studies. Use random-effects models if I² > 50% .

- Sensitivity analysis: Exclude low-quality studies (e.g., those lacking negative controls) and re-evaluate effect sizes .

Data Presentation Guidelines

Q. Table 1: Minimum Reporting Standards for 7-Indolineacetic Acid Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.